molecular formula C17H19NOS B4809217 N-BENZYL-2-(ISOPROPYLSULFANYL)BENZAMIDE

N-BENZYL-2-(ISOPROPYLSULFANYL)BENZAMIDE

Cat. No.: B4809217
M. Wt: 285.4 g/mol
InChI Key: UXWVWVWJBIOXQD-UHFFFAOYSA-N
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Description

N-Benzyl-2-(isopropylsulfanyl)benzamide is a benzamide derivative characterized by a benzamide core substituted at the 2-position with an isopropylsulfanyl (-S-iPr) group and an N-benzyl (-CH₂C₆H₅) moiety.

Properties

IUPAC Name

N-benzyl-2-propan-2-ylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS/c1-13(2)20-16-11-7-6-10-15(16)17(19)18-12-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWVWVWJBIOXQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=CC=C1C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-(ISOPROPYLSULFANYL)BENZAMIDE typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high yield, eco-friendliness, and low reaction times.

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-(ISOPROPYLSULFANYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the sulfanyl group to a sulfoxide or sulfone.

    Reduction: Reduction reactions can be used to modify the benzyl group or the sulfanyl group.

    Substitution: The benzyl and sulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-BENZYL-2-(ISOPROPYLSULFANYL)BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-BENZYL-2-(ISOPROPYLSULFANYL)BENZAMIDE involves its interaction with specific molecular targets. For instance, benzamide derivatives are known to inhibit the activity of certain enzymes, such as tyrosinase . The molecular pathways involved in its action include binding to the active site of the enzyme, thereby preventing its normal function.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Substituent Variations and Molecular Properties

The following table summarizes key structural and molecular differences between N-Benzyl-2-(isopropylsulfanyl)benzamide and related compounds:

Compound Name Substituents at Position 2 N-Substituent Molecular Weight (g/mol) Notable Features
This compound Isopropylsulfanyl (-S-iPr) Benzyl ~329.5 (calculated) Sulfur-based lipophilic group
N-Benzyl-2-{[N-(2-methoxy-5-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide Glycyl-amino with methylsulfonyl and methoxy-methylphenyl Benzyl ~586.7 Dual sulfonyl and aryl groups; enhanced polarity
3-(Isobutyrylamino)-N-[4-(2-pyrimidinylsulfamoyl)phenyl]benzamide Isobutyrylamino (-NHCO-iPr) 4-(Pyrimidinylsulfamoyl)phenyl ~481.5 Sulfamoyl linkage; potential kinase targeting
3-(Isobutyrylamino)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide Isobutyrylamino (-NHCO-iPr) 2-(4-Sulfamoylphenyl)ethyl ~443.5 Ethyl spacer for improved solubility
3-{5-[(1R)-1-amino-1-methyl-2-phenylethyl]-1,3,4-oxadiazol-2-yl}-N-[(1R)-1-(4-fluorophenyl)ethyl]-5-[methyl(methylsulfonyl)amino]benzamide Oxadiazolyl and methylsulfonylamino (4-Fluorophenyl)ethyl ~692.8 Fluorine and oxadiazole for enhanced selectivity
Key Observations:
  • Lipophilicity vs. Polarity : The isopropylsulfanyl group in the target compound contributes to higher lipophilicity compared to sulfamoyl or sulfonyl derivatives (e.g., ), which may influence membrane permeability and metabolic stability.
  • Biological Targeting : Compounds with sulfamoyl or pyrimidinyl groups (e.g., ) are often designed to interact with ATP-binding pockets in kinases, whereas the simpler isopropylsulfanyl group may prioritize broader enzyme inhibition.
  • Synthetic Complexity: Derivatives like and involve multi-step syntheses due to glycyl-amino or oxadiazole moieties, whereas the target compound could be synthesized more straightforwardly via thiol-alkylation reactions .

Pharmacological and Functional Comparisons

Kinase Inhibition Potential
  • Methylsulfonyl-Containing Analog () : The methylsulfonyl group in this derivative mimics phosphate groups, a common strategy in kinase inhibitors. This compound’s dual aryl and sulfonyl groups may enhance binding to tyrosine kinases like EGFR or VEGFR .
  • Oxadiazole Derivative () : The oxadiazole ring and fluorine substituent improve selectivity for kinases with hydrophobic active sites (e.g., Aurora kinases) .
  • Target Compound : The absence of charged or polar groups may limit kinase affinity but could favor off-target effects in cysteine protease inhibition.
Antimicrobial Activity
  • Sulfamoyl Derivatives () : Sulfamoyl groups are hallmarks of sulfonamide antibiotics, inhibiting dihydropteroate synthase. The ethyl spacer in may improve bacterial membrane penetration .

Physicochemical and ADME Profiles

  • Solubility: Sulfamoyl and glycyl-amino derivatives () exhibit higher aqueous solubility due to polar groups, whereas the target compound’s lipophilicity may necessitate prodrug strategies.
  • In contrast, methylsulfonyl () or oxadiazole () groups are metabolically inert .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-BENZYL-2-(ISOPROPYLSULFANYL)BENZAMIDE
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